1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C10H14ClNS. It features a cyclohexane ring substituted with an amine group and a 5-chlorothiophene moiety.
Vorbereitungsmethoden
The synthesis of 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 5-chlorothiophene-2-carboxylic acid, followed by reductive amination to introduce the amine group. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Analyse Chemischer Reaktionen
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Wirkmechanismus
The mechanism of action of 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Vergleich Mit ähnlichen Verbindungen
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine can be compared with other similar compounds, such as:
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Known for its anti-inflammatory properties.
[(5-chlorothiophen-2-yl)methyl][2-(cyclohex-1-en-1-yl)ethyl]amine: Used in various chemical syntheses.
1-(5-Chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: A potential nonlinear optical material.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Eigenschaften
Molekularformel |
C10H14ClNS |
---|---|
Molekulargewicht |
215.74 g/mol |
IUPAC-Name |
1-(5-chlorothiophen-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H14ClNS/c11-9-5-4-8(13-9)10(12)6-2-1-3-7-10/h4-5H,1-3,6-7,12H2 |
InChI-Schlüssel |
FZFHDODULZLAPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=C(S2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.